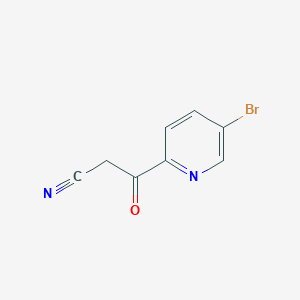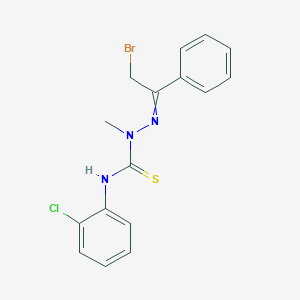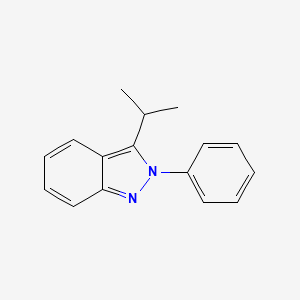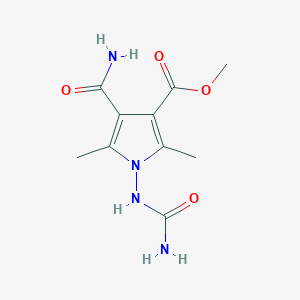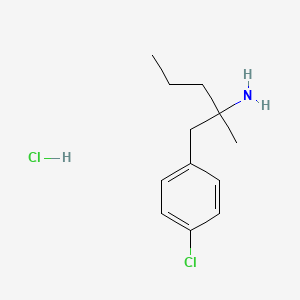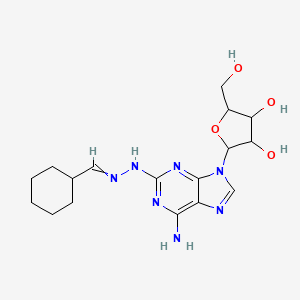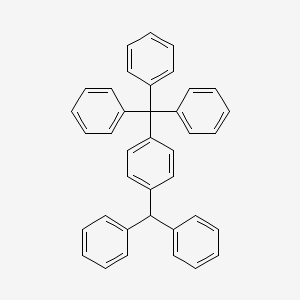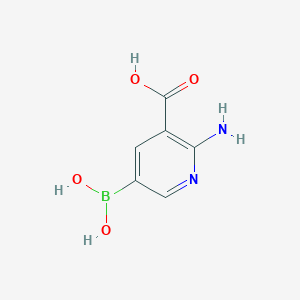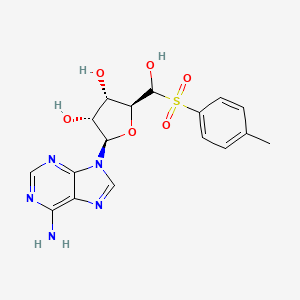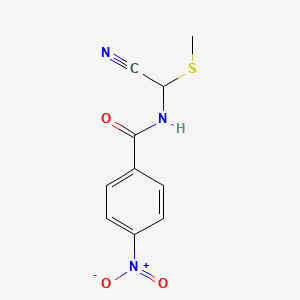![molecular formula C18H16Cl2N2O2 B14006874 N,N-bis(2-chloroethyl)-4-[2-(4-nitrophenyl)ethynyl]aniline CAS No. 2735-16-2](/img/structure/B14006874.png)
N,N-bis(2-chloroethyl)-4-[2-(4-nitrophenyl)ethynyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-bis(2-chloroethyl)-4-[2-(4-nitrophenyl)ethynyl]aniline: is a complex organic compound characterized by its unique structure, which includes both chloroethyl and nitrophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)-4-[2-(4-nitrophenyl)ethynyl]aniline typically involves multi-step organic reactions. One common method starts with the nitration of aniline to introduce the nitro group. This is followed by the alkylation of the aniline derivative with 2-chloroethyl chloride under basic conditions to form the bis(2-chloroethyl) derivative. The final step involves the Sonogashira coupling reaction between the bis(2-chloroethyl)aniline and 4-iodonitrobenzene to introduce the ethynyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
N,N-bis(2-chloroethyl)-4-[2-(4-nitrophenyl)ethynyl]aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.
Reduction: The chloroethyl groups can be substituted with nucleophiles such as thiols or amines.
Substitution: The ethynyl group can participate in cycloaddition reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of amino derivatives.
Reduction: Formation of substituted aniline derivatives.
Substitution: Formation of cycloaddition products.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound are studied for their potential as anticancer agents due to their ability to interact with DNA and inhibit cell proliferation.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its reactive functional groups.
作用機序
The mechanism of action of N,N-bis(2-chloroethyl)-4-[2-(4-nitrophenyl)ethynyl]aniline involves its interaction with cellular components. The chloroethyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species that further contribute to its biological activity.
類似化合物との比較
Similar Compounds
N,N-bis(2-chloroethyl)aniline: Lacks the ethynyl and nitrophenyl groups, making it less reactive.
4-[2-(4-nitrophenyl)ethynyl]aniline: Lacks the chloroethyl groups, reducing its ability to form covalent bonds with biomolecules.
N,N-bis(2-chloroethyl)-4-nitroaniline: Lacks the ethynyl group, limiting its potential for cycloaddition reactions.
Uniqueness
N,N-bis(2-chloroethyl)-4-[2-(4-nitrophenyl)ethynyl]aniline is unique due to the combination of its functional groups, which confer a wide range of reactivity and potential applications. The presence of both chloroethyl and nitrophenyl groups allows for diverse chemical modifications and interactions, making it a versatile compound in various fields of research and industry.
特性
CAS番号 |
2735-16-2 |
|---|---|
分子式 |
C18H16Cl2N2O2 |
分子量 |
363.2 g/mol |
IUPAC名 |
N,N-bis(2-chloroethyl)-4-[2-(4-nitrophenyl)ethynyl]aniline |
InChI |
InChI=1S/C18H16Cl2N2O2/c19-11-13-21(14-12-20)17-7-3-15(4-8-17)1-2-16-5-9-18(10-6-16)22(23)24/h3-10H,11-14H2 |
InChIキー |
HHEAICAUMGITOX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)[N+](=O)[O-])N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~-(2-Aminoethyl)-N~2~-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14006793.png)
![Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate](/img/structure/B14006795.png)

